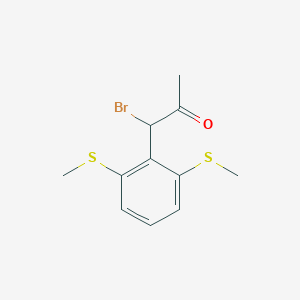
1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of bromine, sulfur, and a phenyl group
Preparation Methods
The synthesis of 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,6-Bis(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to enhance the reaction efficiency.
Chemical Reactions Analysis
1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bromine, hydrogen peroxide, m-chloroperbenzoic acid, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom and methylthio groups play crucial roles in its reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(2,6-Dimethylphenyl)-1-bromopropan-2-one: Lacks the methylthio groups, resulting in different reactivity and applications.
1-(2,6-Bis(methylthio)phenyl)-1-chloropropan-2-one: Contains chlorine instead of bromine, which affects its chemical properties and reactivity.
1-(2,6-Bis(methylthio)phenyl)-1-iodopropan-2-one: Contains iodine, leading to different reactivity patterns compared to the bromine-containing compound.
Properties
Molecular Formula |
C11H13BrOS2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[2,6-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(13)11(12)10-8(14-2)5-4-6-9(10)15-3/h4-6,11H,1-3H3 |
InChI Key |
CALJDALRHHGEQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


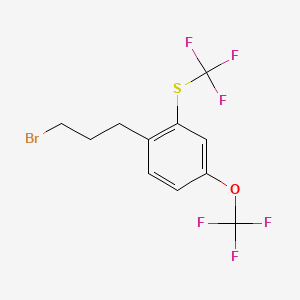
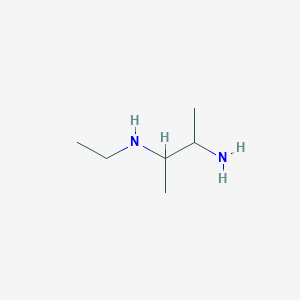

![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
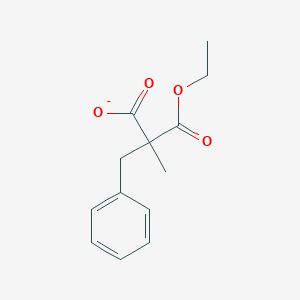


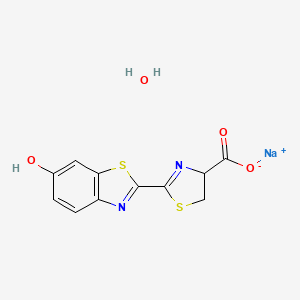
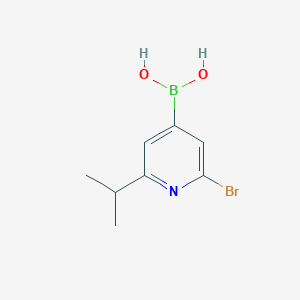

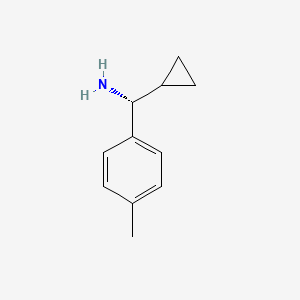

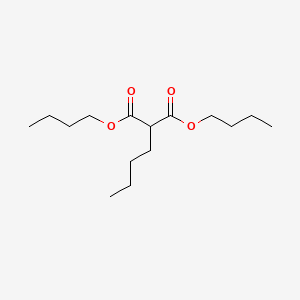
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)
